[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride
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Overview
Description
[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminomethyl group and a dioxothian ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the reaction of a thian ring precursor with formaldehyde and ammonia to introduce the aminomethyl group. The resulting intermediate is then subjected to oxidation to form the dioxothian ring. Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The aminomethyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxothian derivatives, while reduction can produce various aminomethyl-substituted compounds.
Scientific Research Applications
[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Researchers explore its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride involves its interaction with molecular targets in biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The dioxothian ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride, potentially affecting its reactivity and biological activity.
Uniqueness
[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S.ClH/c8-5-7(6-9)1-3-12(10,11)4-2-7;/h9H,1-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMATIDZHDGUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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